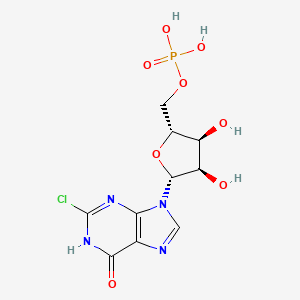

2-Chloroinosine monophosphate

Description

Historical Context of Purine (B94841) Nucleotide Analog Research

The journey into understanding purine metabolism is intrinsically linked to the development of purine analogs. Early research in the mid-20th century saw the synthesis of the first purine antimetabolites, driven by the goal of creating compounds that could interfere with nucleic acid synthesis. nih.gov This era was marked by a focus on isosteric replacement, where atoms within the purine ring were substituted with others, such as nitrogen for carbon, leading to the creation of compounds like 8-azaguanine. nih.gov

A significant breakthrough came with the synthesis of 6-mercaptopurine (B1684380) (6-MP), an analog of hypoxanthine (B114508), and 6-thioguanine, an analog of guanine (B1146940). nih.gov These thiopurines proved to be clinically significant and spurred further investigation into how these analogs exert their effects. nih.govnih.gov It was discovered that these compounds are often prodrugs, requiring metabolic activation to their nucleotide forms to be effective. nih.gov For instance, 6-MP is converted to thioinosine monophosphate (TIMP), which then inhibits key enzymes in the purine biosynthesis pathway. nih.gov This foundational work laid the groundwork for the development of a wide array of purine analogs, each with specific properties and applications, and established the principle of using these molecules to dissect the complexities of purine metabolism.

Significance of Modified Purine Nucleotides as Biochemical Probes

Modified purine nucleotides are indispensable tools in modern biochemical and molecular biology research. Their ability to mimic natural nucleotides allows them to interact with enzymes and other cellular components, yet their structural modifications often lead to altered reactivity or the inability to be further processed. This "Trojan horse" approach enables researchers to stall metabolic pathways at specific points, thereby identifying the roles of individual enzymes and intermediates.

These analogs are instrumental in:

Enzyme Mechanism Studies: By acting as inhibitors or alternative substrates, modified nucleotides help elucidate the catalytic mechanisms of enzymes involved in nucleotide metabolism. ontosight.ai

Pathway Elucidation: They are used to block specific steps in metabolic pathways, allowing for the accumulation of intermediates and a clearer understanding of the sequence of reactions. nih.gov

Drug Discovery: Many purine analogs have been developed as therapeutic agents, particularly in cancer chemotherapy and as immunosuppressants, by targeting the rapid proliferation of cells that rely on active nucleic acid synthesis. nih.govwikipedia.org

Fluorescent Probes: The attachment of fluorescent groups to purine nucleotides creates probes for studying nucleic acid structure and dynamics, as well as their interactions with proteins. researchgate.netmdpi.com

The versatility of these modified compounds continues to expand, with ongoing research focused on creating novel analogs with enhanced specificity and new functionalities. rsc.orgacs.org

Overview of 2-Chloroinosine (B17576) Monophosphate within Purine Metabolism Studies

2-Chloroinosine monophosphate (2-CIMP) is a synthetic analog of inosine (B1671953) monophosphate (IMP), a key intermediate in the synthesis of purine nucleotides. ontosight.aiwikipedia.org In the de novo purine biosynthesis pathway, IMP stands at a crucial branch point, serving as the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgnih.gov

The introduction of a chlorine atom at the 2-position of the hypoxanthine base in IMP creates a molecule with distinct properties. ontosight.ai This modification can influence its interaction with enzymes that normally bind IMP. As a result, 2-CIMP has been utilized as a tool to study the enzymes involved in the downstream conversion of IMP. For instance, it can act as an inhibitor of enzymes like inosine monophosphate dehydrogenase (IMPDH), which catalyzes the conversion of IMP to xanthosine (B1684192) monophosphate (XMP), the precursor to GMP. nih.govresearchgate.net By observing the effects of 2-CIMP on cellular processes, researchers can gain insights into the regulation of purine nucleotide pools and the consequences of their imbalance. nih.gov Its ability to perturb the normal flow of purine metabolism makes it a valuable compound for investigating the intricate network of reactions that govern cell growth and proliferation. ontosight.ainih.gov

Structure

3D Structure

Properties

CAS No. |

26550-86-7 |

|---|---|

Molecular Formula |

C10H12ClN4O8P |

Molecular Weight |

382.65 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-chloro-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H12ClN4O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,13,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

PDEHTPJGNSQPMN-UUOKFMHZSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloroinosine Monophosphate and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods, offering an efficient route to complex molecules like 2-Cl-IMP. nih.gov This approach is particularly advantageous for reactions requiring high regio- and stereoselectivity. nih.gov

Enzymatic Phosphorylation Strategies

Enzymatic phosphorylation is a key step in the synthesis of 2-Cl-IMP, often employing kinases to transfer a phosphate (B84403) group to the 5'-hydroxyl of the nucleoside precursor. nih.govneb.com Polynucleotide kinases, for example, catalyze the transfer of the terminal gamma-phosphate from ATP to the 5'-hydroxyl terminus of a polynucleotide. nih.govneb.com This method is highly specific and avoids the need for extensive protecting group manipulation often required in purely chemical syntheses.

A notable example is the use of a guanosine (B1672433)/inosine (B1671953) kinase (GIKase) overexpressed in Escherichia coli for the production of inosine 5'-monophosphate (IMP). nih.gov This process involves an initial fermentation step to produce inosine, followed by a phosphorylation reaction catalyzed by the recombinant GIKase, resulting in a high yield of IMP. nih.gov While this specific example focuses on IMP, the principle can be adapted for the phosphorylation of 2-chloro-inosine.

The choice of enzyme and reaction conditions is crucial for achieving high yields and regioselectivity. For instance, T4 polynucleotide kinase is a commonly used enzyme for 5'-phosphorylation in cloning protocols. neb.com

Nucleoside Precursor Derivatization

The synthesis of 2-Cl-IMP often begins with the derivatization of a suitable nucleoside precursor. Chemoenzymatic methods can be employed to generate these precursors. For instance, purine (B94841) nucleoside phosphorylase (PNP) from E. coli can catalyze the transglycosylation reaction between a purine base, such as 2-chloroadenine, and a sugar donor. researchgate.net This enzymatic approach allows for the stereoselective formation of the desired nucleoside.

In one study, 3'-deoxyinosine (B124312) was used as a 3-deoxy-D-ribofuranose donor in the transglycosylation of 2-chloroadenine, catalyzed by recombinant E. coli PNP, to produce 2-chlorocordycepin. researchgate.net Although this yields a deoxy derivative, the principle demonstrates the utility of enzymatic transglycosylation in modifying the purine base prior to phosphorylation. The efficiency of such enzymatic reactions can sometimes be limited by the solubility of the nucleobase precursors. researchgate.net

Chemical Synthesis Techniques for 2-Chloroinosine (B17576) Monophosphate

Purely chemical methods provide a powerful and flexible alternative for the synthesis of 2-Cl-IMP, allowing for a wide range of modifications and large-scale production.

Regioselective Chlorination Strategies

The introduction of a chlorine atom at the C2 position of the purine ring is a critical step. This is typically achieved through regioselective chlorination of an inosine or guanosine derivative. Various chlorinating agents can be employed, and the choice of solvent and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions.

While direct chlorination of inosine monophosphate presents challenges due to the multiple reactive sites, a common strategy involves the chlorination of a protected inosine or guanosine precursor, followed by phosphorylation. For example, the condensation of 2-bromo-6-(4-nitrophenylethoxy)purine with a protected ribofuranose derivative has been shown to result in N9-regioselective alkylation, which can then be converted to the desired guanine (B1146940) or hypoxanthine (B114508) nucleoside. rsc.org A similar strategy can be envisioned for the synthesis of 2-chloro-inosine.

Phosphorylation Techniques for Ribonucleotides

Chemical phosphorylation of ribonucleosides is a well-established field with several methods available. umich.edu The choice of phosphorylating agent is critical and depends on the specific requirements of the synthesis, including the presence of other functional groups on the nucleoside. umich.edu

One common method involves the use of phosphoryl chloride (POCl₃) in a suitable solvent, often in the presence of a base. However, this method can lead to the formation of regioisomers (2'-, 3'-, and 5'-phosphates) and requires careful control of reaction conditions. umich.edu

To achieve regioselective 5'-phosphorylation, protecting groups are often employed to block the 2'- and 3'-hydroxyl groups of the ribose sugar. Alternatively, methods have been developed that exploit the higher reactivity of the primary 5'-hydroxyl group.

A versatile approach for the synthesis of nucleoside 5'-diphosphates involves the one-step nucleophilic substitution of a 5'-O-tosyl group with pyrophosphate. mdpi.com This method has been successfully applied to a variety of nucleosides. mdpi.com For the synthesis of monophosphates, activating agents like 1,1'-carbonyldiimidazole (B1668759) can be used to activate the monophosphate for coupling with the nucleoside. nih.gov However, this method can sometimes lead to side reactions, such as deformylation, depending on the substrate. nih.gov

Solid-phase synthesis strategies using immobilized cycloSaligenyl (cycloSal) phosphitylating reagents have also been developed for the regioselective synthesis of nucleoside monophosphoramidates. nih.gov This approach offers advantages in terms of purification and the ability to use unprotected nucleosides. nih.gov

Synthesis of Mechanistic Probes and Analogs

The synthetic methodologies described above can be adapted to produce a variety of mechanistic probes and analogs of 2-Cl-IMP. These analogs are invaluable tools for studying the mechanism of action of enzymes that utilize inosine monophosphate as a substrate, such as inosine monophosphate dehydrogenase (IMPDH).

For example, carbocyclic analogues of inosine-5'-monophosphate, where the ribose sugar is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring, have been synthesized. nih.gov These compounds, such as 9-(4'-phosphonomethoxy-2'-cyclopenten-1'-yl)hypoxanthine, have been shown to inhibit human IMPDH II. nih.gov

Furthermore, the synthesis of nucleoside 2',3'-cyclic monophosphate analogs with regio- and stereospecificity has been achieved without the use of protecting groups. nih.gov This method has been applied to all natural nucleosides and could potentially be adapted for the synthesis of 2-chloro-inosine 2',3'-cyclic monophosphate. nih.gov

The incorporation of modified bases, such as 2-chloroadenine, into oligonucleotides has also been studied to investigate the molecular consequences of these modifications on DNA synthesis. nih.gov The synthesis of the corresponding triphosphates, such as 2-chloro-2'-deoxyadenosine triphosphate, is a prerequisite for such studies. nih.gov

Enzymatic Interactions and Mechanistic Elucidation of 2 Chloroinosine Monophosphate

Interactions with Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Inosine monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. wikipedia.orguniprot.org It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). wikipedia.orgnih.gov The human genome encodes two isoforms, IMPDH1 and IMPDH2, which share high sequence similarity and similar kinetic properties. wikipedia.org Given its rate-limiting role in a pathway essential for DNA and RNA synthesis, IMPDH is a significant target for immunosuppressive, anticancer, and antiviral therapies. wikipedia.orguniprot.org The compound 2-chloroinosine (B17576) monophosphate (2-Cl-IMP), a halogenated analog of the natural substrate IMP, serves as a valuable tool for probing the enzyme's catalytic mechanism. nih.govnih.gov

Human type II IMPDH can utilize 2-Cl-IMP as a substrate, catalyzing its conversion to XMP. nih.gov Unlike the canonical oxidation of IMP, this reaction involves a dehalogenation step. nih.govacs.org The interaction demonstrates that the enzyme can accommodate substitutions at the C2 position of the purine (B94841) ring and provides insight into the formation of a key catalytic intermediate. nih.gov The study of this reaction has been instrumental in elucidating the multi-step mechanism of IMPDH catalysis. nih.govnih.gov

The enzymatic conversion of 2-Cl-IMP to XMP has been characterized kinetically and compared to the standard dehydrogenation of IMP. nih.gov Studies with human type II IMPDH show that while the enzyme can process 2-Cl-IMP, it does so with different efficiency compared to its natural substrate. The catalytic rate constant (kcat) for 2-Cl-IMP dehalogenation is approximately 5-fold lower than that for IMP dehydrogenation. nih.gov Concurrently, the Michaelis constant (Km) for 2-Cl-IMP is significantly higher, indicating a weaker binding affinity for the chlorinated analog compared to IMP. nih.gov These kinetic parameters underscore the structural specificity of the enzyme's active site, while also confirming that 2-Cl-IMP acts as a true substrate. nih.gov

| Substrate | Reaction Type | kcat (s⁻¹) | Km (µM) |

|---|---|---|---|

| 2-Chloroinosine Monophosphate | Dehalogenation | 0.049 | 48 |

| Inosine Monophosphate | Dehydrogenation | 0.25 | 4.1 |

The binding of 2-Cl-IMP to IMPDH is influenced by the complex dynamics of the enzyme's active site and its allosteric regulation. While the dehalogenation reaction itself bypasses some regulatory steps like K+ activation, the binding of 2-Cl-IMP is still governed by the principles of active site chemistry. nih.gov Both the natural substrate IMP and the product XMP act as competitive inhibitors towards 2-Cl-IMP in the dehalogenation reaction, confirming that they all occupy the same active site. nih.gov This competitive interaction highlights the dynamic equilibrium and competition for binding that occurs within the catalytic pocket of the enzyme. nih.gov

The catalytic mechanism of IMPDH involves a nucleophilic attack by an active site cysteine residue on the C2 carbon of the IMP substrate, forming a covalent E-XMP* intermediate. nih.gov The NAD+-independent hydrolysis of 2-Cl-IMP is consistent with this mechanism. nih.gov The reaction proceeds through the formation of a tetrahedral intermediate following the nucleophilic attack, which then resolves by eliminating the chloride ion. nih.gov This process effectively demonstrates a key step in the enzyme's catalytic cycle without requiring the subsequent hydride transfer to NAD+. nih.gov It is important to note that neither 2-Cl-IMP nor its related analog, 2-F-IMP, cause irreversible inactivation of IMPDH, indicating that the covalent adduct formed is a transient intermediate in a productive catalytic cycle, not a dead-end complex. nih.gov

The central player in the formation of the covalent intermediate is a highly conserved cysteine residue, Cys-331 in human type II IMPDH. nih.govnih.gov The sulfhydryl group of Cys-331 acts as the nucleophile that attacks the C2 position of the purine ring of IMP. nih.govnih.gov The ionization state of this cysteine is critical for catalysis. nih.gov In the case of 2-Cl-IMP, the Cys-331 is proposed to initiate the reaction through a similar nucleophilic attack. nih.gov This attack facilitates the formation of the tetrahedral intermediate, which subsequently collapses, expelling the chloride ion and leading to the formation of XMP. nih.gov The study of halogenated substrates like 2-Cl-IMP has therefore been pivotal in confirming the direct role of Cys-331 in the covalent catalysis performed by IMPDH. nih.govnih.gov

Comparative Enzymology Across IMPDH Isozymes (e.g., Type I and Type II)

In humans and other mammals, inosine monophosphate dehydrogenase (IMPDH) exists as two distinct isozymes, Type I and Type II, encoded by separate genes. nih.gov These isozymes are highly homologous, sharing approximately 84% identical amino acid residues. nih.gov Functionally, their kinetic properties are almost indistinguishable under many assay conditions. nih.gov While both isozymes are expressed in varying levels across most tissues, IMPDH1 is the predominant form in the retina and resting peripheral blood mononuclear cells. nih.gov Despite their kinetic similarities, evidence suggests the isoforms may be subject to different allosteric regulation by other nucleotides, such as AMP and ATP, which could imply distinct physiological roles.

This compound (2-Cl-IMP) serves as a substrate for human IMPDH Type II, which catalyzes its conversion to xanthosine 5'-monophosphate (XMP) through a dehalogenation reaction that notably does not require the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.gov The kinetic parameters for this reaction differ significantly from the canonical dehydrogenation of the native substrate, inosine monophosphate (IMP).

For the human Type II isozyme, the catalytic rate (kcat) for 2-Cl-IMP is approximately five times slower than for IMP, and the Michaelis constant (Kₘ) is more than ten-fold higher, indicating a lower affinity for 2-Cl-IMP compared to the natural substrate. nih.gov Given the high degree of similarity between the isozymes, these kinetic parameters are considered representative for both Type I and Type II IMPDH. nih.gov

| Substrate | Reaction | kcat (s⁻¹) | Kₘ (µM) |

|---|---|---|---|

| This compound (2-Cl-IMP) | Dehalogenation | 0.049 | 48 |

| Inosine monophosphate (IMP) | Dehydrogenation | 0.25 | 4.1 |

Data sourced from a study at 25°C. nih.gov The Kₘ for the IMP dehydrogenation reaction also depends on the cofactor NAD (Kₘ = 29 µM). nih.gov

The catalytic mechanism of human Type II IMPDH shows distinct pH dependencies for the hydrolysis of 2-Cl-IMP compared to the oxidation of IMP. nih.govmerckmillipore.com The standard IMPDH reaction exhibits a bell-shaped pH-rate profile for both kcat and kcat/Kₘ, indicating the involvement of both an acidic and a basic group in catalysis, with pK values around 7.2 and 9.8. nih.govmerckmillipore.com

In contrast, the pH-rate profile for the hydrolysis of 2-Cl-IMP is much simpler. The kcat and kcat/Kₘ values show a dependence on a single basic group with a pK value of 9.9. nih.govmerckmillipore.com Crucially, this reaction profile does not exhibit the ionization of an acidic group, which is a key feature of the reaction with the natural substrate IMP. nih.govacs.org Furthermore, the Kₘ for 2-Cl-IMP is independent of pH over a range of 6.0 to 10.6. acs.org This suggests that the protonation state of the acidic group, likely the active site Cysteine-331, is not critical for the hydrolysis of 2-Cl-IMP, unlike in the canonical dehydrogenase reaction. nih.gov

Role as an Enzyme Inhibitor

While many analogs of IMP are designed as inhibitors of IMPDH, 2-Cl-IMP is primarily characterized as a substrate that undergoes an alternative catalytic reaction. nih.govnih.gov IMPDH catalyzes the hydrolytic dehalogenation of 2-Cl-IMP to produce XMP, a reaction that proceeds in the absence of the enzyme's typical cofactor, NAD. nih.govacs.org The ability of the enzyme to process 2-Cl-IMP demonstrates the formation of a key tetrahedral intermediate in the catalytic cycle. nih.gov

There is no evidence to suggest that 2-Cl-IMP acts as a competitive or uncompetitive inhibitor of the primary IMPDH reaction. Instead, studies have examined inhibition of the 2-Cl-IMP dehalogenation reaction. In this context, both the native substrate, IMP, and the final product, XMP, act as competitive inhibitors toward 2-Cl-IMP. nih.gov This competitive inhibition indicates that IMP, XMP, and 2-Cl-IMP all vie for the same active site on the enzyme. nih.govwikipedia.org

Research has specifically investigated whether 2-Cl-IMP can cause permanent inactivation of IMPDH. The findings clearly demonstrate that 2-Cl-IMP does not irreversibly inactivate the enzyme. nih.gov This distinguishes it from other substrate analogs that have been designed as irreversible inhibitors, which typically form a covalent bond with a residue in the enzyme's active site. ucl.ac.ukresearchgate.net

Interactions with Other Nucleotide-Metabolizing Enzymes (e.g., Adenosine (B11128) Deaminase)

An important interaction of a precursor to 2-Cl-IMP involves adenosine deaminase (ADA). In laboratory settings, 2-Cl-IMP can be synthesized from its corresponding nucleoside, 2-chloroadenosine. The first step in this pathway is the enzymatic conversion of 2-chloroadenosine to 2-chloroinosine, a reaction catalyzed by adenosine deaminase. nih.gov The resulting 2-chloroinosine can then be chemically phosphorylated to yield 2-Cl-IMP. nih.gov This synthetic route highlights a direct interaction between a key enzyme of purine metabolism and the precursor of 2-Cl-IMP.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Impact of Halogenation at the C2 Position

The introduction of a halogen atom at the C2 position of the purine (B94841) ring of inosine (B1671953) monophosphate (IMP) significantly alters its properties and interaction with enzymes. Human inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine nucleotide biosynthesis, has been a primary subject of these studies.

Electronic and Steric Effects on Enzyme Binding

The substitution of a hydrogen atom with a halogen at the C2 position introduces both electronic and steric changes that modulate the binding affinity of the nucleotide to enzymes like IMPDH. The electronegativity and size of the halogen atom are critical determinants of these effects.

Studies have shown that both 2-fluoro-insoine 5'-monophosphate (2-F-IMP) and 2-Cl-IMP can bind to the active site of human type II IMPDH. nih.gov The kinetic parameters for the enzymatic conversion of these analogs to xanthosine (B1684192) 5'-monophosphate (XMP) have been determined. For 2-F-IMP, the Michaelis constant (Km), which is an inverse measure of binding affinity, is 62 µM, while for 2-Cl-IMP, the Km is 48 µM. nih.gov This suggests that 2-Cl-IMP has a slightly higher affinity for the enzyme than its fluoro counterpart under the studied conditions. In comparison, the natural substrate, IMP, exhibits a much higher affinity with a Km of 4.1 µM. nih.gov

Sterically, the size of the halogen atom plays a role in how the analog fits into the binding pocket. While fluorine is relatively small and often considered a hydrogen isostere, chlorine is bulkier. The ability of the enzyme to accommodate these different sizes without significant loss of binding affinity points to a degree of flexibility in the active site.

Influence on Dehalogenation Reactivity

A fascinating aspect of the interaction between C2-halogenated IMP analogs and IMPDH is the enzyme's ability to catalyze a dehalogenation reaction. Human type II IMPDH can convert both 2-F-IMP and 2-Cl-IMP into XMP. nih.gov Notably, this dehalogenation occurs without the need for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), the cofactor required for the canonical dehydrogenase activity of the enzyme with its natural substrate, IMP. nih.gov

The dehalogenation reaction is a hydrolytic process where the halogen at the C2 position is replaced by a hydroxyl group, leading to the formation of XMP. nih.gov The formation of XMP from these analogs has been confirmed by UV absorption spectroscopy and HPLC. nih.gov Furthermore, the reaction with 2-F-IMP results in the stoichiometric release of fluoride (B91410) ions. nih.gov

The catalytic efficiency (kcat) for the dehalogenation of 2-F-IMP is 0.058 s⁻¹, and for 2-Cl-IMP, it is 0.049 s⁻¹. nih.gov Both are lower than the kcat for the NAD+-dependent dehydrogenation of IMP, which is 0.25 s⁻¹. nih.gov This hydrolytic dehalogenation provides strong evidence for the formation of a tetrahedral intermediate during the catalytic cycle of IMPDH. nih.gov The natural substrate, IMP, and the product, XMP, act as competitive inhibitors of the dehalogenation of 2-Cl-IMP, further confirming that these analogs bind to the active site of the enzyme. nih.gov It is also important to note that neither 2-F-IMP nor 2-Cl-IMP cause irreversible inactivation of IMPDH. nih.gov

Modifications of the Ribose and Phosphate (B84403) Moieties

Modifications to the ribose sugar and the phosphate group of nucleotide analogs like 2-Cl-IMP are critical for their biological activity and stability. These changes can profoundly affect how the molecule is recognized by enzymes and its subsequent biochemical fate.

Conformational Analysis and Enzyme Recognition

Enzymes often exhibit a high degree of stereospecificity for a particular ribose conformation. For an enzyme to act on a nucleotide analog, the modified ribose must be able to adopt a conformation that is compatible with the enzyme's active site. nih.gov For example, studies on ribonucleotide reductases, which are involved in the synthesis of deoxyribonucleotides, have shown that modifications at the 2'-position of the ribose, such as the introduction of a halogen, can act as mechanism-based inhibitors. nih.gov

The conformational flexibility of the ribose ring can also be a factor. Increased flexibility in the sugar moiety of an antisense oligonucleotide has been linked to enhanced enzymatic activity of RNase H. nih.gov Therefore, modifications to the ribose of 2-Cl-IMP could potentially alter its interaction with target enzymes by either stabilizing a favorable conformation or by introducing a degree of flexibility that allows for better accommodation within the active site.

Phosphate Linkage Modifications and Their Biochemical Consequences

The phosphate group of a nucleotide is crucial for its role as an energy carrier and as a component of the nucleic acid backbone. Modifications to the phosphate linkage can have significant biochemical consequences, affecting the molecule's stability, charge, and interaction with enzymes. ttu.eenih.gov

One common modification is the replacement of one of the non-bridging oxygen atoms with sulfur to form a phosphorothioate. This modification increases the nuclease resistance of oligonucleotides. nih.govnih.gov Other modifications include the introduction of a methyl group to create a methylphosphonate (B1257008) linkage, which is charge-neutral and also enhances nuclease resistance. nih.gov

These modifications can, however, also impact the biochemical behavior of the nucleotide. For instance, while methylphosphonate linkages improve stability, they can lead to poor aqueous solubility and may reduce the binding affinity to complementary RNA. nih.gov The introduction of a positive charge into the phosphate backbone can lead to duplexes with thermal stability that is less dependent on ionic strength. nih.gov

In the context of 2-Cl-IMP, modifications to its monophosphate group could influence its interaction with kinases that would further phosphorylate it to the di- and triphosphate forms, which are often the active species for many enzymes. Changes in the charge and steric bulk of the phosphate moiety could also affect its binding to the active site of target enzymes like IMPDH.

Comparative Analysis with Other Purine Analogs

To better understand the unique properties of 2-chloroinosine (B17576) monophosphate, it is useful to compare it with other purine analogs. These comparisons can highlight the specific contributions of the chloro-substituent and the inosine base to its biological activity.

One important class of purine analogs are those with modifications at other positions of the purine ring. For example, 7-deaza analogs of purines are often well-tolerated by enzymes. nih.gov In the context of ecto-5'-nucleotidase (CD73) inhibitors, 7-deaza modifications in adenine-based compounds were found to be permissible, whereas 1-deaza and 3-deaza modifications were detrimental to activity. nih.gov This suggests that the N7 position of the purine ring may be less critical for binding to certain enzymes compared to the N1 and N3 positions.

Another relevant comparison is with purine analogs that have different substituents at the C2 position. As previously discussed, 2-fluoroinosine (B13832017) monophosphate (2-F-IMP) also acts as a substrate for IMPDH, undergoing dehalogenation. nih.gov The kinetic parameters for 2-F-IMP and 2-Cl-IMP are similar, though 2-Cl-IMP shows a slightly higher affinity for the enzyme. nih.gov This indicates that the enzyme can accommodate both fluorine and chlorine at this position, but with subtle differences in binding and catalysis.

Furthermore, comparing 2-Cl-IMP to its corresponding adenosine (B11128) analog, 2-chloroadenosine, and its phosphorylated derivatives can provide insights into the role of the C6 substituent (amino vs. hydroxyl). For instance, 2-chloro-2'-deoxyadenosine-5'-triphosphate (B216635) is a known compound whose properties can be contrasted with those of the inosine counterpart. nih.gov

Analytical and Detection Methodologies for 2 Chloroinosine Monophosphate

Chromatographic Techniques

Chromatography is fundamental for separating 2-chloroinosine (B17576) monophosphate from complex mixtures, such as reaction media or biological samples. This separation is crucial for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides, including 2-chloroinosine monophosphate. nih.govnih.gov It is widely used to determine the concentration of the compound and to assess its purity by separating it from precursors, degradation products, and other related nucleotides. nih.govnih.gov The method's strength lies in its ability to separate structurally similar and highly polar molecules. nih.gov

Reversed-phase HPLC, often using a C18 column, is a common approach. nih.govnih.govmdpi.com These methods can separate substrates and products of enzymatic reactions, such as GMP, ATP, ADP, and GDP, allowing for the direct and unambiguous determination of substrate-to-product conversion. nih.gov Detection is typically achieved using a UV detector, as nucleotides have intrinsic UV absorption, commonly monitored at wavelengths of 254 nm or 260 nm. nih.govresearchgate.net For challenging separations of polar molecules, alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) have been developed, which can effectively separate a wide range of nucleotides. qut.edu.au The development of a robust HPLC method is essential for identifying impurities, such as depurination products, which can arise during sample handling and processing. nih.gov

Table 1: Typical HPLC Parameters for Nucleotide Analysis

| Parameter | Description | Example | Source(s) |

|---|---|---|---|

| Column | Stationary phase used for separation. | Symmetry C18, 5 µm, 4.6 x 150 mm | nih.govmdpi.com |

| Mobile Phase | Solvent system used to elute compounds. | Gradient of 0.1% formic acid in water and acetonitrile. | nih.gov |

| Isocratic elution with phosphate (B84403) buffer. | nih.govresearchgate.net | ||

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.4 mL/min | mdpi.comresearchgate.net |

| Detection | Method used to visualize and quantify the separated compounds. | UV Absorbance at 254 nm or 260 nm. | nih.govresearchgate.net |

| Application | Purpose of the analysis. | Quantification, purity assessment, monitoring enzymatic reactions. | nih.govnih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged molecules like nucleotides. nih.gov Its efficiency, speed, and minimal sample consumption make it a powerful platform for the online analysis of enzymatic reactions and for screening potential enzyme inhibitors. nih.govmdpi.com CE separates compounds based on their charge-to-size ratio in a capillary filled with a conductive buffer under a high-voltage field. nih.gov

In the context of enzymatic assays, CE can be used to separate the substrate (e.g., this compound) from the product in real-time. mdpi.com A prominent application is the use of Immobilized Enzyme Microreactors (IMERs) within the CE setup. mdpi.com In this configuration, an enzyme is immobilized on the inner surface of the capillary. mdpi.com A sample containing the substrate and a potential inhibitor is passed through the reactor; the subsequent separation and quantification of the product by CE reveals the enzyme's activity and the inhibitor's potency. mdpi.com This approach is efficient, saving time and reagents, and allows for the repeated use of the enzyme microreactor. mdpi.com

Table 2: Capillary Electrophoresis in Enzymatic Assays

| Feature | Description | Relevance to 2-Cl-IMP | Source(s) |

|---|---|---|---|

| Principle | Separation based on charge-to-size ratio under an electric field. | Efficiently separates charged nucleotides and their metabolites. | nih.gov |

| Buffer System | Conductive medium filling the capillary. | e.g., 100 mM Sodium Phosphate (NaH2PO4). | nih.gov |

| Detection | Typically UV detection at specific wavelengths. | UV detection at ~254 nm is suitable for nucleotides. | nih.gov |

| Application | Online analysis of enzyme kinetics and inhibitor screening. | Can be used to screen for inhibitors of enzymes that process 2-Cl-IMP. | mdpi.com |

| Advantages | High resolution, speed, low sample consumption, automation. | Faster and more sensitive than some HPLC methods for specific applications. | nih.govmdpi.com |

Spectroscopic Methods

Spectroscopic techniques are indispensable for both monitoring the dynamics of reactions involving this compound and for confirming its identity and the structure of its metabolites.

UV-Visible absorption spectroscopy is a straightforward and effective technique for monitoring the progress of chemical and enzymatic reactions in real time. spectroscopyonline.comthermofisher.com The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.com Since purine (B94841) nucleotides like this compound absorb light in the UV spectrum, changes in their concentration can be continuously monitored. ontosight.ai

This method is frequently employed in enzymatic assays. nih.gov For instance, if an enzyme catalyzes the conversion of this compound to a product with a different UV absorption spectrum, the reaction rate can be determined by tracking the change in absorbance at a specific wavelength over time. thermofisher.com This provides valuable data for understanding reaction kinetics, such as the reaction order and rate constants. spectroscopyonline.comthermofisher.com This technique is fundamental to many enzyme activity assays, including those involving nucleotide metabolism. nih.gov

Mass Spectrometry (MS) is a powerful analytical tool for the definitive identification of compounds by measuring their mass-to-charge ratio (m/z). nih.gov It is the gold standard for metabolite identification in complex biological samples. nih.govresearchgate.net When coupled with a separation technique like HPLC (LC-MS), it allows for the separation, detection, and identification of multiple components in a mixture. nih.govmdpi.com

For this compound, MS can provide its exact molecular weight, helping to confirm its identity. ontosight.ai More advanced techniques, such as tandem mass spectrometry (MS/MS), are used for structural elucidation. nih.govnih.gov In an MS/MS experiment, the molecular ion of the target compound is isolated and fragmented, producing a characteristic pattern of fragment ions. youtube.com This fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of this compound and its potential metabolites in various biological matrices. nih.govresearchgate.net

Table 3: Information from Mass Spectrometry for Metabolite Identification

| MS Technique | Information Provided | Application for 2-Cl-IMP | Source(s) |

|---|---|---|---|

| Full Scan MS | Provides the accurate mass-to-charge ratio (m/z) of the molecular ion. | Confirms the elemental formula and identity of 2-Cl-IMP. | nih.govnih.gov |

| Tandem MS (MS/MS) | Generates a unique fragmentation pattern from the molecular ion. | Provides structural information to distinguish 2-Cl-IMP from isomers and identify its metabolites. | nih.govyoutube.com |

| LC-MS | Combines HPLC separation with MS detection. | Separates 2-Cl-IMP from a complex mixture before MS analysis, enabling quantification and identification in biological samples. | nih.govmdpi.com |

Enzymatic Assays and Detection

Enzymatic assays are crucial for studying the biochemical role of this compound, particularly its interactions with enzymes involved in nucleotide metabolism. ontosight.ainih.gov These assays measure the rate of an enzyme-catalyzed reaction and can be used to determine enzyme activity or to screen for inhibitors. mdpi.combiorxiv.org this compound can serve as a substrate or a potential inhibitor in these reactions. ontosight.ai

The detection method is a key component of any enzymatic assay. The conversion of substrate to product can be monitored using the analytical techniques described previously. For example, HPLC-based assays can directly measure the decrease in the substrate (this compound) and the increase in the product over time. nih.gov Spectrophotometric assays can monitor the reaction if there is a change in UV absorbance between the substrate and product. nih.gov Alternatively, tandem mass spectrometry can be used to accurately quantify the enzymatic product, offering high sensitivity and specificity, which is particularly useful for detecting low levels of activity or for analyzing complex samples. nih.gov

Spectrophotometric Assays Coupled to NAD(H) Reduction

Spectrophotometric assays are a cornerstone for monitoring the activity of NAD(P)+-dependent dehydrogenases, including IMPDH. creative-enzymes.com The principle of these assays lies in the distinct ultraviolet (UV) absorbance properties of the oxidized (NAD+) and reduced (NADH) forms of the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor. NADH exhibits a characteristic absorbance maximum at 340 nm, whereas NAD+ does not absorb significantly at this wavelength. nih.gov Consequently, the progress of the IMPDH-catalyzed reaction can be continuously monitored by measuring the increase in absorbance at 340 nm, which directly correlates with the formation of NADH and, by extension, the consumption of the IMP substrate (or an analogue like 2-Cl-IMP). creative-enzymes.comnih.gov

This method allows for the quantitative determination of enzyme activity and can be used to study the kinetics of the enzymatic reaction with different substrates or the potency of inhibitors. nih.gov When investigating a compound like 2-Cl-IMP, this assay can determine if it acts as a substrate (leading to NADH production) or an inhibitor (preventing NADH production from the natural substrate, IMP).

The general reaction is as follows:

IMP (or 2-Cl-IMP) + NAD+ + H₂O --(IMPDH)--> XMP (or 2-Cl-XMP) + NADH + H+

The rate of the reaction is determined by the following equation:

Rate (μmol/min) = (ΔA₃₄₀/min) / (ε * l)

Where:

ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.

ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

l is the path length of the cuvette (typically 1 cm).

Table 1: Hypothetical Kinetic Data for IMPDH with IMP and 2-Cl-IMP

| Substrate | Michaelis-Menten Constant (Kₘ) (µM) | Maximum Velocity (Vₘₐₓ) (µmol/min/mg) |

| IMP | 15 | 0.5 |

| 2-Cl-IMP | 25 (Hypothetical) | 0.3 (Hypothetical) |

This table presents hypothetical data to illustrate how spectrophotometric assays could be used to compare the kinetic parameters of IMPDH for its natural substrate and a potential alternative substrate like 2-Cl-IMP.

Continuous and Discontinuous Assay Formats

The spectrophotometric method for analyzing the interaction of 2-Cl-IMP with IMPDH can be implemented in two primary formats: continuous and discontinuous assays.

Continuous Assays:

In a continuous assay, the enzymatic reaction is monitored in real-time within a spectrophotometer. The components of the reaction (buffer, IMPDH, NAD+, and the substrate IMP or the test compound 2-Cl-IMP) are mixed in a cuvette, and the absorbance at 340 nm is recorded at regular intervals over a period of time. nih.gov This provides a direct measurement of the initial reaction velocity.

Advantages: Continuous assays are efficient, providing a wealth of data from a single experiment. They are ideal for determining kinetic parameters like Kₘ and Vₘₐₓ and for studying the mechanism of inhibition. nih.gov

Disadvantages: This format can be susceptible to interference from compounds that absorb light at 340 nm.

Discontinuous Assays:

Discontinuous assays, also known as stopped-time assays, involve initiating the enzymatic reaction and then stopping it at specific time points by adding a quenching agent (e.g., acid or a strong denaturant). The amount of product formed (or substrate consumed) in the quenched samples is then determined. While the product XMP itself can be quantified, a common approach for IMPDH is to measure the accumulated NADH at each time point using spectrophotometry. Alternatively, more complex analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the substrate and product. nih.gov

Advantages: Discontinuous assays are useful when the reaction conditions are not compatible with direct, continuous monitoring in a spectrophotometer (e.g., due to interfering substances). They also allow for the analysis of multiple reaction components.

Disadvantages: These assays are more labor-intensive and time-consuming than continuous assays and provide fewer data points.

Table 2: Comparison of Continuous and Discontinuous Assay Formats for 2-Cl-IMP Analysis

| Feature | Continuous Assay | Discontinuous Assay |

| Principle | Real-time monitoring of NADH production (A₃₄₀) | Measurement of product/substrate at discrete time points |

| Data Output | Reaction progress curve (Absorbance vs. Time) | Concentration at specific times |

| Primary Use | Kinetic parameter determination, inhibitor screening | Endpoint analysis, when continuous monitoring is not feasible |

| Throughput | Higher | Lower |

| Labor Intensity | Lower | Higher |

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking and dynamics simulations are powerful tools to predict and analyze the interactions between a ligand, such as 2-Cl-IMP, and its protein target. These methods have been instrumental in understanding the binding landscape of the IMPDH active site.

Binding Mode Predictions for 2-Chloroinosine (B17576) Monophosphate and Analogs

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein. For 2-Cl-IMP, the binding mode is predicted to be highly similar to that of the natural substrate, inosine (B1671953) monophosphate (IMP), and other halogenated analogs like 6-chloro-IMP. The crystal structure of human type II IMPDH has been solved in a ternary complex with the analog 6-Cl-IMP and an NAD analog, providing a structural basis for these predictions nih.gov.

In the active site, the ribose and phosphate (B84403) moieties of 2-Cl-IMP are expected to form critical hydrogen bonds and ionic interactions with conserved residues, anchoring the molecule. The 2'-hydroxyl group of the ribose, for instance, is known to form hydrogen bonds with residues such as Asp364 and, in some cases, with the carboxamide nitrogen of the NAD+ cofactor acs.orgnih.gov. The hypoxanthine (B114508) base is positioned deep within the active site, in proximity to the catalytic cysteine residue (Cys331). The chlorine atom at the C2 position occupies a specific region of the pocket, influencing the electronic properties of the purine (B94841) ring and its interaction with the enzyme.

Table 1: Predicted Key Interactions between 2-Cl-IMP and IMPDH Active Site Residues

| 2-Cl-IMP Moiety | Interacting IMPDH Residue(s) | Type of Interaction |

| Phosphate Group | Arg322, Gly365, Gly366, Ser329 | Ionic, Hydrogen Bonding |

| Ribose Group | Asp364, Ser275, Asn303 | Hydrogen Bonding |

| Hypoxanthine Base | Cys331, Thr333, Ser329 | van der Waals, Proximity to Catalytic Residue |

| 2-Chloro Group | Hydrophobic pocket residues | van der Waals |

Conformational Changes of IMPDH upon Ligand Binding

IMPDH is a dynamic enzyme that undergoes significant conformational changes during its catalytic cycle acs.orgnih.gov. Experimental and computational studies have shown that the binding of the substrate IMP is a critical event that initiates a structural reorganization nih.govnih.gov. Upon binding of IMP or its analogs, the enzyme transitions from a flexible "open" conformation to a more rigid "closed" conformation nih.gov. This change primarily involves a mobile active site flap, which closes over the bound ligand to shield the reaction from the solvent and to correctly position the catalytic residues and the second substrate, NAD+.

Molecular dynamics simulations support this model, showing that the presence of the ligand in the active site stabilizes the closed state. This IMP-induced conformational change is considered a general feature of the IMPDH reaction mechanism nih.gov. Furthermore, recent cryo-electron microscopy (cryo-EM) studies have revealed even more complex structural dynamics, including how ligand binding influences the assembly of IMPDH into higher-order filaments. These studies show that nucleotides bound at allosteric sites can induce large-scale conformational changes, such as the "bowing" or "flattening" of the enzyme's tetrameric structure, which in turn regulates its catalytic activity and filament stability nih.govelifesciences.orgbiorxiv.org.

Quantum Chemical Calculations on Reaction Mechanisms

Quantum chemical (QC) calculations are essential for investigating reaction mechanisms at the atomic level, providing details on electron distribution, bond breaking/formation, and the energetics of transition states that are inaccessible to classical molecular mechanics methods.

Elucidation of Dehalogenation Pathways

A remarkable feature of 2-Cl-IMP is that it can be hydrolyzed by IMPDH in the absence of the cofactor NAD+ acs.orgnih.gov. This suggests a distinct dehalogenation reaction that differs from the canonical NAD+-dependent oxidation of IMP. While specific QC studies on the 2-Cl-IMP dehalogenation by IMPDH are not extensively published, a plausible mechanism can be proposed based on the known catalytic machinery of the enzyme and general principles of enzymatic dehalogenation.

The reaction is likely initiated by a nucleophilic attack on the C2 position of the purine ring. The highly conserved Cys331 is the primary catalytic nucleophile in the canonical reaction and is positioned appropriately to attack the substrate. However, enzymatic dehalogenation can also be initiated by other nucleophiles, such as the carboxylate side chain of an aspartate residue or an activated water molecule. QC calculations on other dehalogenases, such as haloalkane dehalogenase, have shown that the enzyme active site creates a low-dielectric environment that facilitates an SN2 displacement reaction, stabilizing the transition state nih.govresearchgate.net. For 2-Cl-IMP, the reaction would proceed via a covalent intermediate or a direct displacement, leading to the release of a chloride ion and the formation of hypoxanthine, which would then be hydroxylated to form xanthosine (B1684192) monophosphate (XMP).

Transition State Analysis

Transition state analysis using QC methods can quantify the energy barrier of a reaction and characterize the geometry of the high-energy transition state. For the proposed dehalogenation of 2-Cl-IMP, computational methods like Density Functional Theory (DFT) or semi-empirical methods (e.g., PM3) could be employed to model the reaction pathway nih.govresearchgate.net.

Such an analysis for the SN2 reaction would involve calculating the potential energy surface as the nucleophile (e.g., an activated water molecule or enzyme residue) approaches the C2 carbon and the C-Cl bond elongates. The transition state would be characterized by a trigonal bipyramidal geometry at the C2 carbon, with the nucleophile and the leaving chloride ion at the apical positions nih.gov. The enzyme's role is to stabilize this highly unstable, charge-separated transition state. Active site residues would provide this stabilization through hydrogen bonding to the departing chloride ion and electrostatic stabilization of the developing charge distribution. By comparing the calculated energy barrier of the enzymatic reaction to the corresponding reaction in the gas phase or in solution, one can quantify the catalytic power of the enzyme nih.govresearchgate.net.

Protein Structure Prediction and Refinement of IMPDH Isozymes

Humans and other vertebrates express at least two isoforms of IMPDH, typically designated type I and type II nih.govelifesciences.orgnih.gov. These isozymes share a high degree of sequence identity (around 84% in humans) but often exhibit different expression patterns and kinetic properties, making them distinct drug targets nih.govnih.gov.

Computational methods are crucial for studying these isozymes. When experimental structures are unavailable, homology modeling is a reliable technique for generating three-dimensional models of IMPDH isozymes, using the known crystal structure of a related enzyme (e.g., from another species or a different isoform) as a template researchgate.net. For example, the structure of human IMPDH1 can be modeled with high confidence using the experimentally determined structure of human IMPDH2 nih.gov.

Once a model is built or an experimental structure is obtained, molecular dynamics simulations are used for refinement. These simulations allow the protein structure to relax in a simulated aqueous environment, helping to optimize side-chain positions and identify stable conformations. Cryo-EM has also become a vital tool, providing multiple high-resolution structures of IMPDH2 filaments in different functional states, which has significantly refined our understanding of the enzyme's allosteric regulation and assembly nih.govelifesciences.org. These refined structures of IMPDH isozymes are indispensable for structure-based drug design, enabling the development of isoform-selective inhibitors.

Table 2: Comparison of Human IMPDH Isozymes

| Feature | IMPDH Type I | IMPDH Type II |

| Expression | Constitutively expressed at low levels in most cells nih.govelifesciences.org | Upregulated in proliferating and neoplastic cells nih.govnih.gov |

| Role | Housekeeping functions | Associated with cell proliferation and transformation |

| Structural Info | Modeled based on Type II; PDB: 1JCN nih.gov | Multiple crystal and cryo-EM structures available (e.g., PDB: 1NF7) nih.gov |

| Drug Target | Target for immunosuppressants nih.gov | Key target for anticancer and immunosuppressive drugs nih.gov |

Future Directions in 2 Chloroinosine Monophosphate Research

Development of Novel Mechanistic Probes

A significant future direction in the study of 2-Cl-IMP involves its development into sophisticated mechanistic probes. While 2-Cl-IMP itself is an inhibitor, modifying its structure can create powerful tools to investigate the intricate workings of its target enzyme, IMPDH. These probes are designed to provide detailed insights into enzyme structure, function, and dynamics that are often unattainable through standard kinetic assays. nih.gov

Future research will likely focus on synthesizing derivatives of 2-Cl-IMP that incorporate reporter groups, such as:

Fluorescent Tags: Attaching a fluorophore to 2-Cl-IMP would allow for real-time monitoring of its binding to IMPDH. This can be used in fluorescence resonance energy transfer (FRET) studies to measure binding affinity and to detect conformational changes in the enzyme upon ligand binding. acs.org

Photoaffinity Labels: Incorporating a photoreactive group into the 2-Cl-IMP structure would enable the covalent and irreversible attachment of the probe to the IMPDH active site upon UV irradiation. Subsequent enzymatic digestion and mass spectrometry analysis can precisely identify the amino acid residues at the binding site, providing a detailed map of the inhibitor-enzyme interaction.

Spin Labels: For use in electron paramagnetic resonance (EPR) spectroscopy, spin-labeled 2-Cl-IMP analogs can provide information on the local environment of the binding pocket and detect subtle changes in protein conformation.

These novel probes will be instrumental in addressing fundamental questions about the IMPDH catalytic cycle, including the nature of conformational transitions that occur during substrate binding and product release. acs.org By providing a more dynamic picture of the enzyme's mechanism, these tools will facilitate the rational design of next-generation inhibitors with improved specificity and potency. nih.gov

Advanced Enzymatic Engineering Studies

Enzymatic engineering represents a powerful approach for both producing and studying nucleotide analogs like 2-Cl-IMP. Future research in this area is expected to proceed along two main fronts: engineering the target enzyme (IMPDH) and engineering biosynthetic pathways for the production of novel analogs.

Engineering of IMPDH: Site-directed mutagenesis and directed evolution can be applied to IMPDH to probe the specific roles of active site residues in binding 2-Cl-IMP and other inhibitors. By systematically altering amino acids in the binding pocket, researchers can map the key interactions that determine binding affinity and specificity. nih.gov This information is crucial for understanding the structural basis of inhibition and for designing new drugs that can overcome resistance mutations. nih.gov Furthermore, engineering IMPDH variants with altered kinetic properties or stability can provide deeper insights into the enzyme's catalytic mechanism. wikipedia.org

Enzymatic Synthesis of Analogs: The chemical synthesis of complex nucleotide analogs can be challenging, often requiring multiple protection and deprotection steps. natahub.orgnih.gov A forward-looking approach is the development of biocatalytic methods using engineered enzymes. vanderbilt.edu Researchers are exploring the use of directed evolution to alter the substrate specificity of enzymes involved in nucleotide metabolism, such as nucleoside kinases and phosphoribosyltransferases, to enable the efficient and stereoselective synthesis of 2-Cl-IMP and other halogenated purine (B94841) analogs. natahub.orgvanderbilt.edu Creating multi-enzyme cascades in a "one-pot" reaction system can streamline the manufacturing process, making it more cost-effective and sustainable. natahub.org

| Engineering Approach | Application in 2-Cl-IMP Research | Desired Outcome |

| Site-Directed Mutagenesis of IMPDH | Altering specific amino acids in the inhibitor binding site. | Identify key residues for 2-Cl-IMP binding; understand mechanisms of drug resistance. |

| Directed Evolution of IMPDH | Generating libraries of IMPDH variants and selecting for desired properties. | Create enzyme variants with altered sensitivity to 2-Cl-IMP for mechanistic studies. |

| Pathway Engineering | Assembling multiple engineered enzymes for biocatalysis. | Develop efficient, sustainable, and scalable methods for the synthesis of 2-Cl-IMP and related analogs. natahub.orgvanderbilt.edu |

| Enzyme Substrate Expansion | Modifying enzymes like nucleoside kinases to accept unnatural substrates. | Enable the enzymatic phosphorylation of 2-chloroinosine (B17576) to produce 2-Cl-IMP. |

Integration with Systems Biology Approaches for Pathway Analysis

The inhibition of a critical enzyme like IMPDH by 2-Cl-IMP has wide-ranging consequences for cellular metabolism beyond the simple depletion of guanine (B1146940) nucleotides. nih.gov Future research will increasingly rely on systems biology approaches, such as metabolomics and proteomics, to capture a holistic view of these downstream effects.

By treating cells with 2-Cl-IMP and analyzing the global changes in metabolite and protein levels, researchers can construct detailed models of the cellular response to IMPDH inhibition. Metabolomic studies have already shown that IMPDH inhibitors cause an accumulation of the substrate inosine (B1671953) monophosphate (IMP) and a depletion of xanthosine (B1684192) monophosphate (XMP) and guanosine (B1672433) monophosphate (GMP), which in turn affects the balance of the entire purine and pyrimidine nucleotide pools. nih.govwikipedia.org This imbalance can have profound effects on processes that are critically dependent on these nucleotides, including DNA and RNA synthesis, signal transduction, and energy transfer. scbt.comwikipedia.org

Systems-level analyses can help to:

Identify Novel Drug Targets: By revealing unexpected metabolic bottlenecks or compensatory pathways that are activated in response to IMPDH inhibition, systems biology can point to new targets for combination therapies. mdpi.com

Understand Off-Target Effects: A global analysis can help to distinguish between effects caused directly by the depletion of guanine nucleotides and other, unanticipated off-target effects of the compound.

Predict Cellular Responses: Integrating metabolomic and proteomic data can lead to the development of predictive models that can forecast how different cell types (e.g., cancer cells vs. normal cells) will respond to treatment with 2-Cl-IMP, paving the way for more personalized medicine. nih.gov

Exploration of Related Nucleotide Analogs with Distinct Biochemical Mechanisms

While 2-Cl-IMP serves as an important chemical entity, the future of IMPDH-targeted therapy lies in the exploration and development of a diverse portfolio of nucleotide analogs with distinct biochemical properties. The goal is to identify compounds with improved therapeutic profiles, such as enhanced selectivity for pathogenic versus human IMPDH isoforms, better oral bioavailability, or novel mechanisms of action. ucc.ieresearchgate.net

Future drug discovery efforts will focus on systematically modifying the three key components of the nucleotide structure:

The Purine Base: The chlorine atom at the 2-position of 2-Cl-IMP is a key feature. Future work will explore the substitution of this position with other halogens (e.g., fluorine, bromine) or other chemical groups to modulate the electronic properties and binding interactions of the molecule. researchgate.netrsc.org Modifications at other positions of the purine ring will also be explored to optimize the structure-activity relationship (SAR).

The Ribose Sugar: Alterations to the sugar moiety can significantly impact the analog's metabolic stability and its ability to be recognized by polymerases and kinases. wgtn.ac.nz Exploring arabinose-based analogs (like in the antiviral drug Vidarabine) or introducing modifications at the 2' or 3' positions could lead to compounds with different biological activities. nih.gov

The Phosphate (B84403) Group: The monophosphate is critical for retaining the molecule within the cell. Prodrug strategies, where the phosphate is masked with lipophilic groups (e.g., the ProTide approach), can be employed to enhance cell permeability and bypass the need for initial enzymatic phosphorylation. wgtn.ac.nz

Q & A

Q. What are the established methodologies for synthesizing 2-Chloroinosine monophosphate (2-Cl-IMP) with high purity?

Synthesis typically involves chlorination of inosine monophosphate (IMP) using reagents like POCl₃ under controlled anhydrous conditions. Purification is achieved via ion-exchange chromatography or reverse-phase HPLC, with purity validated by <sup>1</sup>H/<sup>31</sup>P NMR and mass spectrometry . Key parameters include reaction temperature (optimized at 4°C to minimize side products) and stoichiometric control of chlorinating agents .

Q. How can researchers verify the structural identity and purity of 2-Cl-IMP?

Structural confirmation requires a combination of techniques:

- NMR : <sup>1</sup>H NMR to confirm substitution at the 2-position (absence of H2 proton); <sup>31</sup>P NMR to verify phosphate integrity.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular mass (e.g., [M-H]⁻ ion at m/z 363.03).

- HPLC : Purity >95% using a C18 column with UV detection at 254 nm .

Q. What are the optimal storage conditions for 2-Cl-IMP to prevent degradation?

Store lyophilized 2-Cl-IMP at -80°C under inert atmosphere (argon). In solution (pH 7.4 buffer), avoid repeated freeze-thaw cycles; use within 48 hours when stored at 4°C. Degradation is monitored via HPLC .

Advanced Research Questions

Q. How does 2-Cl-IMP act as an allosteric modulator in IMP dehydrogenase (IMPDH) kinetics, and what experimental designs are critical for studying this?

2-Cl-IMP binds to the substrate-free conformation of IMPDH, accelerating the rate-limiting step (hydride transfer) by stabilizing the closed enzyme state. To study this:

- Use stopped-flow kinetics with NAD⁺/APAD⁺ analogs to measure rate constants (kcat, Km).

- Employ site-directed mutagenesis (e.g., E431A mutants) to probe binding residues.

- Validate via X-ray crystallography of IMPDH-2-Cl-IMP complexes .

Q. How can researchers reconcile discrepancies in reported kinetic parameters for 2-Cl-IMP across studies?

Variations in Kd (0.5–2.1 µM) may arise from differences in:

- Buffer conditions : Ionic strength (e.g., 150 mM KCl vs. 50 mM Tris) affects IMPDH conformation.

- Enzyme source : Human vs. bacterial IMPDH exhibits distinct allosteric responses.

- Assay temperature : Rates differ at 25°C vs. 37°C. Standardize assays using pre-equilibrium rapid-quench methods and include positive controls (e.g., MPA inhibition) .

Q. What advanced techniques are used to map 2-Cl-IMP’s interaction with nucleic acid targets?

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) to RNA aptamers.

- Cryo-EM : Resolve 2-Cl-IMP bound to riboswitch complexes (e.g., Vibrio cholerae riboswitch at 3.2 Å resolution).

- <sup>19</sup>F NMR : Fluorine-labeled 2-Cl-IMP analogs track real-time binding dynamics .

Data Analysis & Reproducibility

Q. How should researchers design dose-response experiments to assess 2-Cl-IMP’s inhibitory effects in cellular models?

Q. What statistical approaches are recommended for analyzing 2-Cl-IMP’s synergistic effects with other nucleotides?

Apply Chou-Talalay combination index (CI) :

- CI < 1 indicates synergy; CI > 1 indicates antagonism.

- Use software (e.g., CompuSyn) to model dose-effect curves and generate Fa-CI plots .

Ethical & Reporting Standards

Q. What metadata must be included when publishing 2-Cl-IMP-related datasets to ensure reproducibility?

Q. How should researchers address conflicting results in 2-Cl-IMP’s metabolic stability across species?

Perform cross-species comparative studies (e.g., human vs. murine hepatocytes) using LC-MS/MS to quantify metabolite profiles. Report intrinsic clearance rates and correlate with cytochrome P450 isoform expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.